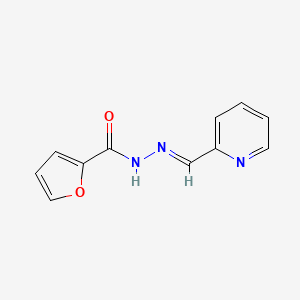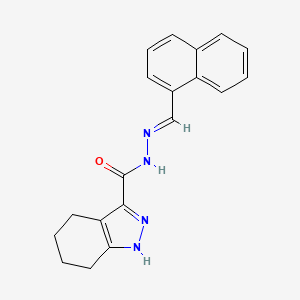
N'-(2-Pyridinylmethylene)-2-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-Pyridinylmethylene)-2-furohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -C=N-NH-. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, coordination chemistry, and materials science. The structure of N’-(2-Pyridinylmethylene)-2-furohydrazide includes a pyridine ring and a furan ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N’-(2-Pyridinylmethylene)-2-furohydrazide typically involves the condensation reaction between 2-pyridinecarboxaldehyde and 2-furoic hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-Pyridinecarboxaldehyde+2-Furoic hydrazide→N’-(2-Pyridinylmethylene)-2-furohydrazide+H2O
Chemical Reactions Analysis
N’-(2-Pyridinylmethylene)-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiourea. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(2-Pyridinylmethylene)-2-furohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Coordination Chemistry: The compound acts as a ligand, forming complexes with transition metals, which are of interest for catalytic and electronic applications.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-(2-Pyridinylmethylene)-2-furohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or electron transfer in coordination chemistry.
Comparison with Similar Compounds
N’-(2-Pyridinylmethylene)-2-furohydrazide can be compared with other hydrazone compounds, such as:
N’-(2-Pyridinylmethylene)-2-quinolylhydrazone: Similar structure but with a quinoline ring instead of a furan ring.
N’-(2-Pyridinylmethylene)-8-quinolinamine: Contains an additional amine group on the quinoline ring.
The uniqueness of N’-(2-Pyridinylmethylene)-2-furohydrazide lies in its combination of the pyridine and furan rings, which impart distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
N-[(E)-pyridin-2-ylmethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C11H9N3O2/c15-11(10-5-3-7-16-10)14-13-8-9-4-1-2-6-12-9/h1-8H,(H,14,15)/b13-8+ |
InChI Key |
NKMKAANOLLHWLB-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)C2=CC=CO2 |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11669950.png)
![2-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxyphenyl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11669953.png)


![2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide](/img/structure/B11669968.png)

![(1E)-1-(3,4-dimethoxyphenyl)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]ethanimine](/img/structure/B11669984.png)
![(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11669995.png)
![Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11669996.png)

![2-{[(4-bromophenyl)carbonyl]amino}-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11670000.png)
![N-[4-({(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}carbonyl)benzyl]-N-phenylmethanesulfonamide](/img/structure/B11670002.png)
![ethyl (5Z)-5-(4-methoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11670007.png)
![6-Amino-4-(2-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11670017.png)
